![molecular formula C16H16S2 B1251837 Cumyl dithiobenzoate CAS No. 201611-77-0](/img/structure/B1251837.png)
Cumyl dithiobenzoate
Overview
Description
Cumyl dithiobenzoate (CDB) is an organosulfur compound with the empirical formula C16H16S2 . It is also known as 2-Phenyl-2-propyl benzodithioate . It is used as a chain transfer agent (CTA) in the reversible addition-fragmentation chain transfer (RAFT) polymerization process .
Synthesis Analysis
The synthesis of Cumyl dithiobenzoate can be achieved through the RAFT polymerization process . This process involves the use of a macromolecular chain transfer agent (macro-CTA) at high temperatures . The RAFT process facilitates the synthesis of controlled macromolecular architectures via radical polymerization in homogeneous and heterogeneous media .
Molecular Structure Analysis
Cumyl dithiobenzoate has a molecular weight of 272.43 g/mol . Its structure comprises two phenyl groups attached to a propyl group, which is further linked to a benzodithioate group .
Chemical Reactions Analysis
Cumyl dithiobenzoate is involved in the RAFT polymerization of various monomers . It acts as a chain transfer agent in this process, controlling the polymerization of styrene and other monomers . The RAFT process involves the reversible activation and deactivation of radical polymerization, enabling the synthesis of polymers with well-defined compositions and structures .
Physical And Chemical Properties Analysis
Cumyl dithiobenzoate is a solid substance with a density of 1.125 g/mL at 25 °C . It is used in the RAFT polymerization process due to its ability to control the polymerization of various monomers .
Scientific Research Applications
Organic Intermediate
“2-Phenyl-2-propylbenzodithioate” is an important organic intermediate . It is used in the synthesis of various organic compounds due to its unique structure and reactivity .
RAFT Agent
This compound is used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent for controlled radical polymerization . It is especially suited for the polymerization of methacrylates/methacrylamides, and to a lesser extent acrylates/acrylamides and styrenes .
Chain Transfer Agent (CTA)
In addition to being a RAFT agent, “2-Phenyl-2-propylbenzodithioate” also acts as a Chain Transfer Agent (CTA) . CTAs are used in polymerization reactions to control the molecular weight of the polymer .
Synthesis of Polymers
The compound is used in the synthesis of polymers . Its unique structure allows it to initiate polymerization reactions, leading to the formation of polymers with specific properties .
Research and Development
“2-Phenyl-2-propylbenzodithioate” is used in research and development laboratories . Scientists use this compound to study its properties and find new applications .
Industrial Applications
This compound has potential industrial applications . Due to its role as an organic intermediate and a RAFT agent, it can be used in the production of various industrial products .
Safety And Hazards
Cumyl dithiobenzoate is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 according to the GHS classification . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . Therefore, it is advised to avoid release to the environment and to handle it with care .
Future Directions
Cumyl dithiobenzoate has potential applications in the synthesis of complex polymers with well-organized architectures such as multiblock, star, and comb-like polymers . Its use in the RAFT polymerization process opens up new possibilities for the synthesis of well-defined polymers using light as an external stimulus . This makes it a promising agent for green and precision polymer manufacturing .
properties
IUPAC Name |
2-phenylpropan-2-yl benzenecarbodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16S2/c1-16(2,14-11-7-4-8-12-14)18-15(17)13-9-5-3-6-10-13/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBJYYDWSKDEGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453981 | |
Record name | Cumyl dithiobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cumyl dithiobenzoate | |
CAS RN |
201611-77-0 | |
Record name | Cumyl dithiobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Methyl-1-phenyl-ethyl) benzenecarbodithioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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